molecular formula C13H15N3O2 B2550057 ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate CAS No. 1421472-62-9

ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate

Cat. No.: B2550057
CAS No.: 1421472-62-9
M. Wt: 245.282
InChI Key: LARSDYQCLLOKLK-UHFFFAOYSA-N
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Description

Ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group attached to the imidazole ring, making it a substituted imidazole. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Scientific Research Applications

Ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as an antifungal and antibacterial agent.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, as they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, which makes them an interesting source for researchers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate typically involves the cyclization of amido-nitriles. One common method is the reaction of 4-phenyl-1H-imidazole-2-carboxaldehyde with ethyl carbamate under mild conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often involve the use of a nickel catalyst and mild heating .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group or other substituents on the imidazole ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazole derivatives.

Comparison with Similar Compounds

Ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate can be compared with other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent with a similar imidazole core.

    Metronidazole: An antibacterial and antiprotozoal agent.

    Omeprazole: An antiulcer drug that also contains an imidazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .

Properties

IUPAC Name

ethyl N-[(5-phenyl-1H-imidazol-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)15-9-12-14-8-11(16-12)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARSDYQCLLOKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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